molecular formula C18H17N5O3 B7695716 N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline

N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B7695716
M. Wt: 351.4 g/mol
InChI Key: AWCODZCQDMFVJD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound featuring a cyclopentyl group, a nitro group, and a pyridinyl-substituted oxadiazole ring

Properties

IUPAC Name

N-cyclopentyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)17-21-18(26-22-17)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCODZCQDMFVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerate a variety of functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens and nitrating agents can be used.

    Cyclization: Cyclization can be facilitated by using bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the combination of its cyclopentyl, nitro, and oxadiazole groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

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